molecular formula C12H3Cl5O2 B1595479 1,2,4,6,8-Pentachlorodibenzo-p-dioxin CAS No. 71998-76-0

1,2,4,6,8-Pentachlorodibenzo-p-dioxin

Cat. No.: B1595479
CAS No.: 71998-76-0
M. Wt: 356.4 g/mol
InChI Key: SJJWALZHAWITMS-UHFFFAOYSA-N
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Description

1,2,4,6,8-Pentachlorodibenzo-p-dioxin is a polychlorinated dibenzo-p-dioxin (PCDD) compound characterized by its multiple chlorine atoms attached to the benzene rings of its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,6,8-Pentachlorodibenzo-p-dioxin can be synthesized through the chlorination of dibenzo-p-dioxin precursors under controlled conditions. The process typically involves the use of chlorine gas or other chlorinating agents in the presence of a catalyst, such as ferric chloride, at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound is often a by-product of manufacturing processes involving chlorinated organic compounds. These processes include the production of herbicides, pesticides, and other chlorinated chemicals. The compound can also be formed unintentionally during the incineration of waste materials containing chlorine.

Chemical Reactions Analysis

Types of Reactions: 1,2,4,6,8-Pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or neutral conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like zinc or sodium borohydride in the presence of a suitable solvent.

  • Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of less chlorinated dioxins or other reduced forms.

  • Substitution: Generation of different functionalized dioxins depending on the substituting group.

Scientific Research Applications

1,2,4,6,8-Pentachlorodibenzo-p-dioxin has been extensively studied in various scientific fields due to its toxicological properties and environmental impact. Its applications include:

  • Chemistry: Used as a model compound for studying the behavior of dioxins in environmental systems and their interactions with other chemicals.

  • Biology: Investigated for its toxic effects on biological organisms, including its role in disrupting endocrine function and causing reproductive and developmental issues.

  • Medicine: Studied for its potential health effects on humans, including carcinogenicity and immunotoxicity.

  • Industry: Analyzed for its presence in industrial waste and emissions, contributing to the development of cleaner production technologies and pollution control measures.

Mechanism of Action

The toxic effects of 1,2,4,6,8-Pentachlorodibenzo-p-dioxin are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of genes involved in xenobiotic metabolism. This can result in the production of reactive oxygen species (ROS) and the induction of enzymes that metabolize xenobiotics, ultimately causing cellular damage and toxicity.

Molecular Targets and Pathways Involved:

  • Aryl Hydrocarbon Receptor (AhR): Central molecular target for dioxin toxicity.

  • Xenobiotic Metabolism Pathways: Enzymes such as cytochrome P450s are induced, leading to the production of ROS and other reactive intermediates.

Comparison with Similar Compounds

1,2,4,6,8-Pentachlorodibenzo-p-dioxin is one of several PCDDs, each with varying degrees of chlorination and toxicity. Similar compounds include:

  • 1,2,3,7,8-Pentachlorodibenzodioxin: Similar structure but different chlorine substitution pattern.

  • Heptachlorodibenzo-p-dioxin: Contains seven chlorine atoms instead of five.

  • Octachlorodibenzo-p-dioxin: Contains eight chlorine atoms.

Uniqueness: this compound is unique in its specific pattern of chlorine substitution, which influences its toxicological properties and environmental behavior compared to other PCDDs.

Properties

IUPAC Name

1,2,4,6,8-pentachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O2/c13-4-1-6(15)10-8(2-4)18-12-9(17)5(14)3-7(16)11(12)19-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJWALZHAWITMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074095
Record name 1,2,4,6,8-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71998-76-0
Record name 1,2,4,6,8-Pentachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071998760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,6,8-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,6,8-PENTACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42DF2D2O9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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